REACTION_CXSMILES
|
C[Si](C)(C)[N:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[N:9]=1)[Si](C)(C)C.[Li+].[CH3:18][CH2:19][CH2:20][CH2-:21].C(#N)CCC.[OH2:27]>C1COCC1.CCCCCC.CO>[NH2:3][C:8]1[N:9]=[C:10]([CH2:14][C:18](=[O:27])[CH2:19][CH2:20][CH3:21])[CH:11]=[CH:12][CH:13]=1 |f:1.2|
|
Name
|
1,1,1,3,3,3-Hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C[Si](N([Si](C)(C)C)C1=NC(=CC=C1)C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.301 g
|
Type
|
reactant
|
Smiles
|
C(CCC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.34 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred 1 h at −20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at RT
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt that
|
Type
|
EXTRACTION
|
Details
|
extracted twice with AcOEt
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC(=N1)CC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |